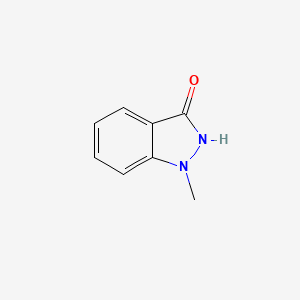

1-Methyl-1H-indazol-3(2H)-one

Description

Historical Context and Discovery of Indazole Derivatives

The history of indazole dates back to the late 19th century. The German chemist Emil Fischer first described the indazole ring system in 1883. wikipedia.orgjmchemsci.com His work involved heating ortho-hydrazine cinnamic acid to produce indazole. wikipedia.org For many years, indazole derivatives remained a subject of academic interest with limited practical applications. However, continuous research into their chemical and biological properties has revealed their significant potential. jmchemsci.comjmchemsci.com Unlike many other heterocyclic scaffolds, indazole derivatives are rarely found in nature. nih.govmdpi.comnih.gov A few exceptions include the alkaloids nigellicine, nigeglanine, and nigellidine, which have been isolated from natural plant sources. wikipedia.orgnih.gov The vast majority of indazole-based compounds are synthetic, a testament to the versatility and importance of synthetic organic chemistry in drug discovery. mdpi.comnih.gov

Overview of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. pharmablock.comresearchgate.nettaylorfrancis.comresearchgate.net This versatility has led to the development of numerous indazole-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anti-HIV, and antifungal properties. mdpi.comnih.govresearchgate.netnih.gov

One reason for its success is that the indazole ring can act as a bioisostere for other common structures in bioactive molecules, such as phenol (B47542) and indole. pharmablock.comtaylorfrancis.com This allows medicinal chemists to replace these groups with an indazole ring to potentially improve properties like metabolic stability and target affinity. pharmablock.com The indazole structure, with its hydrogen bond donor (NH group) and an additional nitrogen atom that can act as a hydrogen bond acceptor, can form pivotal interactions with biological targets like protein kinases. pharmablock.com

The significance of the indazole scaffold is underscored by the number of approved drugs that incorporate this structure. These drugs target a variety of diseases, highlighting the broad therapeutic applicability of this heterocyclic system. researchgate.netresearchgate.net

Table 1: Examples of Marketed Drugs Containing the Indazole Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Pazopanib | Tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma. mdpi.comnih.govtandfonline.com |

| Axitinib | Kinase inhibitor for renal cell carcinoma. researchgate.netnih.gov |

| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) for pain and inflammation. wikipedia.orgmdpi.com |

| Entrectinib | Kinase inhibitor for the treatment of certain types of solid tumors. researchgate.net |

| Granisetron | Serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic. researchgate.net |

Significance of 1-Methyl-1H-indazol-3(2H)-one as a Unique Indazolone Derivative

This compound is a specific member of the indazolone family, a subset of indazoles featuring a carbonyl group on the pyrazole (B372694) ring. Its structure is defined by a methyl group on the nitrogen at position 1 and a ketone at position 3. This compound exists in tautomeric equilibrium with its enol form, 1-Methyl-1H-indazol-3-ol. echemi.com

While the broader indazole class is known for direct biological activity, the primary significance of this compound lies in its role as a key chemical intermediate or building block. vulcanchem.com Its structure allows for various chemical modifications, making it a versatile scaffold for synthesizing a wide range of more complex and potent derivatives. For instance, the electron-rich indazole ring can undergo electrophilic substitution reactions like halogenation. vulcanchem.com A notable example is the bromination at the C6 position to yield 6-bromo-1-methyl-1H-indazol-3(2H)-one, a precursor for developing novel anticancer agents. vulcanchem.com The ketone group at C3 is also a site for chemical reactions, such as condensation with hydrazines to form fused heterocyclic systems. vulcanchem.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₈N₂O | vulcanchem.comechemi.com |

| Molecular Weight | 148.16 g/mol | vulcanchem.com |

| IUPAC Name | 1-methyl-2H-indazol-3-one | vulcanchem.com |

| Appearance | White to off-white crystalline solid | vulcanchem.com |

| Boiling Point | 310.2 °C at 760 mmHg | vulcanchem.comechemi.com |

| Density | 1.213 g/cm³ | vulcanchem.comechemi.com |

| Flash Point | 141.4 °C | vulcanchem.comechemi.com |

| SMILES | CN1C2=CC=CC=C2C(=O)N1 | vulcanchem.com |

| InChI Key | ONNIFDMRZCMQQM-UHFFFAOYSA-N | vulcanchem.comechemi.com |

The synthesis of this compound can be achieved through methods like a nitration-reduction-cyclization sequence starting from acetophenone. vulcanchem.com Its synthetic accessibility and the reactivity of its functional groups position this compound as a foundational element in medicinal chemistry for the development of new therapeutic agents, particularly kinase inhibitors and anti-inflammatory drugs. vulcanchem.com

Research Gaps and Future Directions for this compound

While the indazole scaffold has been extensively explored, research on specific derivatives like this compound reveals distinct gaps and opportunities for future investigation. Much of the current literature focuses on this compound as a synthetic intermediate rather than an end-product with defined biological activity.

A primary research gap is the lack of comprehensive biological profiling for this compound itself. Although it serves as a scaffold for agents like kinase inhibitors and anti-inflammatory drugs, its intrinsic activity against various biological targets remains largely uncharacterized. vulcanchem.com Future studies could involve screening this compound against a wide range of enzymes and receptors to uncover any potential standalone therapeutic value.

Furthermore, there is a need for detailed investigation into the pharmacokinetics and in vivo efficacy of derivatives synthesized directly from this molecule. vulcanchem.com While many complex indazole-based drugs are in clinical use, translating the potential of simpler derivatives requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Future research directions should therefore focus on:

Comprehensive Biological Screening: Evaluating the direct biological activity of this compound and its simple derivatives against various therapeutic targets.

Pharmacokinetic Studies: Investigating the in vivo behavior of new compounds derived from this scaffold to assess their potential as viable drug candidates. vulcanchem.com

Mechanism of Action Studies: For any identified bioactive derivatives, elucidating the precise molecular mechanisms by which they exert their effects is crucial for further development. nih.gov

Expansion of Chemical Diversity: Utilizing this compound to create more diverse and structurally novel bioactive molecules. nih.gov This could lead to the discovery of agents with new pharmacological profiles or improved properties over existing indazole-based drugs.

By addressing these research gaps, the full potential of this compound as a cornerstone for novel drug discovery can be more fully realized, moving from its current role as a valuable intermediate to a direct contributor to new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNIFDMRZCMQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905619 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100922-97-2, 1006-19-5 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100922-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-ol, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Indazol 3 2h One and Its Derivatives

Established Synthetic Pathways to the Indazolone Core

Traditional synthetic routes to the indazolone core typically involve intramolecular cyclization reactions, forming the key N-N bond and pyrazolone (B3327878) ring structure from suitably substituted benzene precursors.

A logical, though not widely documented, synthetic approach to 1-Methyl-1H-indazol-3(2H)-one involves a two-step process starting from 1H-indazole. The first step is the regioselective methylation of the indazole ring, followed by oxidation at the C3 position.

The N-alkylation of the 1H-indazole scaffold has been a subject of considerable study. The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which are susceptible to alkylation. The regiochemical outcome of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org Consequently, N-alkylation under conditions that allow for thermodynamic equilibration often favors the formation of the N-1 substituted product. beilstein-journals.org For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a highly effective system for promoting N-1 regioselectivity in the alkylation of various C-3 substituted indazoles. beilstein-journals.org

However, the subsequent step, a direct oxidation of 1-methyl-1H-indazole at the C3-position to yield this compound, is not a commonly reported transformation in the scientific literature. While methods for the functionalization of the C3-position of indazoles are known, a direct and efficient oxidation to a carbonyl group in this specific context remains an area with limited documentation. chim.it

The intramolecular cyclization of phenylhydrazine derivatives provides a more direct route to the indazolone core. A key strategy in this category is the Friedel-Crafts cyclization of precursors that can generate reactive N-isocyanate intermediates in situ. This approach avoids the direct handling of hazardous isocyanates.

This methodology utilizes blocked or masked N-isocyanate precursors, such as N-phenyl carbazates (phenylhydrazine carboxylates). nih.gov In this process, a precursor like a phenyl carbazate is heated, often at high temperatures (e.g., 180°C) in a high-boiling point solvent like α,α,α-trifluorotoluene. nih.gov The heat causes the elimination of the blocking group (e.g., phenol), generating a transient N-isocyanate. This highly electrophilic intermediate then undergoes an intramolecular Friedel-Crafts reaction, where the ortho-position of the phenyl ring attacks the isocyanate carbon, leading to cyclization and the formation of the indazolone ring system. nih.gov Phenol (B47542) has been identified as an effective blocking group for this purpose. nih.gov This method is advantageous as it offers a safer and scalable pathway to a variety of indazolone derivatives. nih.gov

| Precursor Type | Blocking Group | Conditions | Product | Yield (%) |

| Phenyl Carbazate | Phenol (OPh) | 180°C, α,α,α-trifluorotoluene | Indazolone | Up to 99% |

| Aryl Carbazate | Phenol (OPh) | 180°C, α,α,α-trifluorotoluene | Substituted Indazolone | High |

The synthesis of the indazolone core via the cyclization of 2-aminoacetophenone derivatives is not a well-established or commonly reported pathway in the scientific literature. While 2-aminoacetophenones are versatile starting materials for various heterocyclic compounds, their direct conversion to indazolones is not a standard synthetic route. Research into the reactivity of 2-aminoacetophenones has shown their utility in forming other fused heterocyclic systems, such as tryptanthrin derivatives, through domino oxidative cyclization processes. researchgate.net However, the specific transformation to form the N-N bond and five-membered ring characteristic of an indazolone from a 2-aminoacetophenone precursor appears to be an uncommon strategy.

Modern synthetic chemistry has seen the emergence of photochemical methods as powerful tools for constructing complex molecules under mild conditions. These approaches offer alternative synthetic routes to the indazolone core that can be more efficient and environmentally friendly than traditional thermal methods.

A notable green chemistry approach for the synthesis of 1,2-dihydro-3H-indazol-3-ones involves the photochemical cyclization of o-nitrobenzyl alcohols with primary amines in aqueous media. nih.govorganic-chemistry.orgorganic-chemistry.org This method utilizes UV light to trigger the formation of a key reactive intermediate, o-nitrosobenzaldehyde, in situ. nih.govorganic-chemistry.org

The reaction is typically carried out at or near room temperature in a phosphate-buffered saline (PBS) solution, which helps to stabilize the pH. nih.gov The o-nitrobenzyl alcohol precursor, upon irradiation with UV light (e.g., from bulbs with emission >365 nm), undergoes a series of transformations. nih.govacs.org The proposed mechanism begins with the formation of an aci-nitro intermediate, which then undergoes a 6π electrocyclization. nih.gov Subsequent ring fragmentation and dehydration generate the transient o-nitrosobenzaldehyde. nih.gov This intermediate then condenses with a primary amine present in the reaction mixture, leading to cyclization and the formation of the 2-substituted indazolone product. nih.gov

This photochemical method offers several advantages, including mild reaction conditions (avoiding high temperatures and strong bases), operational simplicity, and the use of water as a solvent. organic-chemistry.org It has been shown to be compatible with a range of functional groups on both the o-nitrobenzyl alcohol and the primary amine, allowing for the synthesis of a diverse library of indazolone derivatives. nih.gov

Table 1: Examples of Photochemically Synthesized 2-Substituted Indazolones nih.gov

| o-Nitrobenzyl Alcohol Substituent | Primary Amine | Product | Yield (%) |

|---|---|---|---|

| H | n-Butylamine | 2-Butyl-1,2-dihydro-3H-indazol-3-one | 81 |

| H | Cyclohexylamine | 2-Cyclohexyl-1,2-dihydro-3H-indazol-3-one | 83 |

| H | Benzylamine | 2-Benzyl-1,2-dihydro-3H-indazol-3-one | 69 |

| 5-Chloro | n-Butylamine | 5-Chloro-2-butyl-1,2-dihydro-3H-indazol-3-one | 72 |

Photochemical Cyclization Approaches

Utilizing o-nitrobenzyl alcohol derivatives as precursors

A concise and scalable one-step methodology for synthesizing 2-substituted indazolones, such as this compound, involves the use of o-nitrobenzyl alcohol derivatives and primary amines as readily available starting materials acs.orgescholarship.org. The central transformation in this process is the in situ generation of a reactive o-nitrosobenzaldehyde intermediate from the o-nitrobenzyl alcohol precursor acs.orgescholarship.orgorganic-chemistry.org. This conversion can be prompted either thermally under basic conditions or photochemically.

In the base-mediated approach, o-nitrobenzyl alcohol is heated with a strong base like potassium hydroxide (KOH) in a solvent system such as isopropanol and water acs.orgorganic-chemistry.org. The generated o-nitrosobenzaldehyde then undergoes condensation with a primary amine, followed by an N-N bond-forming heterocyclization to yield the final indazolone product acs.orgescholarship.org. This transition-metal-free method is noted for its operational simplicity and use of safe, commercially available reagents organic-chemistry.org.

Alternatively, the key o-nitrosobenzaldehyde intermediate can be generated photochemically ucdavis.edunih.gov. Irradiating a mixture of an o-nitrobenzyl alcohol and a primary amine with UV light (e.g., >365 nm) in an aqueous buffer solution, such as phosphate-buffered saline (PBS), provides a mild and efficient route to 1,2-dihydro-3H-indazol-3-ones at room temperature ucdavis.edu. This photochemical strategy avoids the harsh, high-temperature basic conditions of the thermal method ucdavis.edunih.gov. The reaction tolerates a wide scope of primary amines, leading to a diverse range of N-substituted indazolone derivatives acs.orgucdavis.edu.

Table 1: Synthesis of 2-Substituted Indazolones from o-Nitrobenzyl Alcohol and Primary Amines This table showcases the versatility of the method using o-nitrobenzyl alcohol as a precursor with various primary amines to produce corresponding indazolone derivatives. Data is compiled from thermal and photochemical methods.

| Entry | o-Nitrobenzyl Alcohol Derivative | Primary Amine | Product (2-Substituted Indazolone) | Yield (%) | Method | Reference |

| 1 | o-Nitrobenzyl alcohol | n-Butylamine | 2-Butyl-1,2-dihydro-3H-indazol-3-one | 89 | Thermal (KOH) | acs.orgescholarship.org |

| 2 | o-Nitrobenzyl alcohol | Isobutylamine | 2-Isobutyl-1,2-dihydro-3H-indazol-3-one | 75 | Thermal (KOH) | acs.org |

| 3 | (5-Chloro-2-nitrophenyl)methanol | n-Butylamine | 5-Chloro-2-butyl-1,2-dihydro-3H-indazol-3-one | 83 | Photochemical | ucdavis.edu |

| 4 | o-Nitrobenzyl alcohol | Allylamine | 2-Allyl-1,2-dihydro-3H-indazol-3-one | 63 | Photochemical | ucdavis.edu |

| 5 | o-Nitrobenzyl alcohol | Propargylamine | 2-(Prop-2-yn-1-yl)-1,2-dihydro-3H-indazol-3-one | 60 | Photochemical | ucdavis.edu |

| 6 | o-Nitrobenzyl alcohol | Furfurylamine | 2-(Furan-2-ylmethyl)-1,2-dihydro-3H-indazol-3-one | 83 | Photochemical | ucdavis.edu |

Palladium-Catalyzed Synthetic Routes for Indazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the synthesis and functionalization of indazole derivatives. These methods facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the indazole core, which is crucial for developing new therapeutic agents and functional materials.

Direct C-H arylation has emerged as an efficient strategy for functionalizing indazoles, as it circumvents the need for pre-functionalization of the heterocycle (e.g., halogenation or borylation) nih.govresearchgate.net. Significant research has focused on the C3 position of the 1H-indazole ring, a traditionally challenging position to functionalize due to its reactivity nih.govnih.gov.

An efficient palladium-catalyzed direct C3 arylation of 1H-indazoles has been developed using palladium(II) acetate (Pd(OAc)₂) as the catalyst nih.govresearchgate.net. The choice of ligand is crucial for the reaction's success, with 1,10-phenanthroline being identified as particularly effective in promoting the C-H arylation with various (hetero)aryl bromides and iodides researchgate.net. The reaction is typically carried out in a solvent like N,N-Dimethylacetamide (DMA) with a base such as potassium carbonate (K₂CO₃) researchgate.net.

Furthermore, a greener and milder version of this reaction has been reported, which utilizes water as the solvent nih.govnih.gov. This "on water" protocol employs a low loading of Pd(OAc)₂ (5 mol%) with triphenylphosphine (PPh₃) as the ligand, affording a range of C3-arylated 1H-indazoles in moderate to good yields nih.gov. This approach not only enhances the environmental friendliness of the synthesis but also demonstrates effectiveness for C3 arylation nih.govnih.gov.

Table 2: Palladium-Catalyzed Direct C3-Arylation of 1-Methyl-1H-indazole This table presents examples of the direct C-H arylation at the C3 position of 1-methyl-1H-indazole with various aryl halides, highlighting the scope of the palladium-catalyzed reaction.

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Iodotoluene | Pd(OAc)₂ / 1,10-Phenanthroline | K₂CO₃ | DMA | 68 | researchgate.net |

| 2 | 4-Bromoanisole | Pd(OAc)₂ / 1,10-Phenanthroline | K₂CO₃ | DMA | 55 | researchgate.net |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / 1,10-Phenanthroline | K₂CO₃ | DMA | 72 | researchgate.net |

| 4 | 3-Iodopyridine | Pd(OAc)₂ / 1,10-Phenanthroline | K₂CO₃ | DMA | 48 | researchgate.net |

| 5 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Water | 72 | nih.gov |

| 6 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Water | 65 | nih.gov |

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of indazole derivatives nih.govrsc.org. This palladium-catalyzed reaction creates a C-C bond between a pre-functionalized indazole, typically bearing a halide or triflate group, and an arylboronic acid nih.govresearchgate.net. The reaction is valued for its mild conditions, broad substrate scope, and high tolerance for various functional groups rsc.org.

The successful coupling requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base (e.g., sodium carbonate or potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent like dioxane with water nih.govresearchgate.net. This methodology has been used to introduce aryl and heteroaryl substituents at various positions of the indazole ring, including the C3 and C7 positions nih.govrsc.org. For instance, C7-bromo-4-substituted-1H-indazoles have been successfully coupled with a range of arylboronic acids to produce novel C7-arylated indazoles in moderate to excellent yields rsc.org. Similarly, 3-chloroindazoles can be effectively coupled with diverse aryl and heteroaryl boronic acids nih.gov.

Table 3: Suzuki-Miyaura Coupling of Halo-Indazole Derivatives with Arylboronic Acids This table illustrates the scope of the Suzuki-Miyaura reaction for creating C-C bonds by coupling various halo-indazoles with different arylboronic acids.

| Entry | Halo-Indazole | Arylboronic Acid | Catalyst | Base | Yield (%) | Reference |

| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 91 | nih.gov |

| 2 | 3-Chloroindazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 95 | nih.gov |

| 3 | 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 89 | rsc.org |

| 4 | 7-Bromo-4-sulfonamido-1H-indazole | (4-Formylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 83 | rsc.org |

| 5 | 5-Bromo-1,6-dimethyl-1H-indazol-4(5H)-one | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 86 | researchgate.net |

Other Notable Synthetic Transformations

Beyond the aforementioned methods, other significant synthetic strategies have been developed for the construction and derivatization of the indazole scaffold. These include pericyclic reactions and modern C-H activation techniques that utilize various transition metals or metal-free conditions.

While pericyclic reactions, including electrocyclizations, represent a powerful class of transformations in organic synthesis for the construction of cyclic systems, the use of a thermal 1,7-electrocyclization is not a commonly reported or standard method for the synthesis of the foundational this compound core or other simple indazole derivatives in mainstream chemical literature.

Modern synthetic chemistry has increasingly focused on C-H activation and oxidative coupling as atom-economical methods for building molecular complexity mdpi.com. Several such strategies have been successfully applied to the synthesis of indazole derivatives, often employing transition-metal catalysts like rhodium and silver, although metal-free approaches have also been developed acs.orgnih.gov.

One prominent method involves a Rhodium(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes acs.orgnih.gov. This reaction proceeds via the direct addition of an azobenzene C-H bond to an aldehyde, followed by cyclization and aromatization to afford N-aryl-2H-indazoles. This process is highly functional group compatible and provides access to a wide variety of substituted indazoles nih.gov.

Another approach is the Silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones acs.org. This method constructs the 1H-indazole ring by forming a C-N bond through a cross-dehydrogenative coupling (CDC) strategy. The reaction is efficient for synthesizing a variety of 3-substituted indazoles that may be difficult to access through other means acs.org.

Notably, a transition-metal-free oxidative C-N coupling method has also been established for the synthesis of 1H-indazoles from readily accessible hydrazones nih.gov. This procedure utilizes (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a basic additive, with dioxygen from the air serving as the terminal oxidant. This aerobic oxidation demonstrates broad functional group tolerance and reactivity nih.gov.

Table 4: C-H Activation and Oxidative Coupling Methods for Indazole Synthesis This table summarizes various modern synthetic methods for indazole derivatives that rely on C-H activation and oxidative coupling, highlighting the diversity of catalysts and starting materials.

| Method | Catalyst / Reagent | Starting Materials | Product Type | Key Transformation | Reference |

| [4+1] Annulation | Rhodium(III) complex | Azobenzenes, Aldehydes | N-Aryl-2H-indazoles | C-H activation / C-C and C-N formation | acs.orgnih.gov |

| Intramolecular Amination | Silver(I) triflimide (AgNTf₂) | Arylhydrazones | 3-Substituted 1H-indazoles | Oxidative C-H amination | acs.org |

| Aerobic Oxidative Coupling | TEMPO / Base | Hydrazones | 1H-Indazoles / 1H-Azaindazoles | Metal-free oxidative C-N coupling | nih.gov |

Synthesis of Substituted this compound Analogs

The creation of substituted analogs of this compound is pivotal for exploring their chemical properties and potential applications. This is primarily achieved through strategies that control the placement of functional groups on the bicyclic ring system.

Regioselectivity is a critical challenge in the synthesis of indazole derivatives due to the presence of two reactive nitrogen atoms (N-1 and N-2). The synthesis of this compound specifically requires selective methylation at the N-1 position.

Several strategies have been developed to control the site of functionalization:

N-Alkylation Control: The alkylation of the indazole scaffold can lead to a mixture of N-1 and N-2 isomers. The choice of base and solvent plays a crucial role in determining the regiochemical outcome. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving N-1 selective indazole alkylation. semanticscholar.org

Directed C-H Functionalization: Modern synthetic methods allow for direct functionalization of the indazole core. For example, rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. nih.gov While this produces the 2H-indazole, it highlights the power of metal catalysts in directing reactions to specific positions.

Copper-Promoted N-Arylation: The Chan-Evans-Lam (CEL) coupling reaction has been successfully applied for the direct N-arylation of the indazol-3-one core. This method uses a copper complex to couple N(1)-protected indazol-3-ones with arylboronic acids, leading to N(2)-aryl-substituted products in high yields. nih.gov Subsequent deprotection can yield the desired N(2)-arylindazol-3-one. A similar strategy can be envisioned for N-alkylation.

Cyclization Strategies: The regioselectivity can also be pre-determined by the choice of starting materials in a cyclization reaction. For instance, a one-step synthesis of indazolones from primary alkyl amines and o-nitrobenzyl alcohols inherently defines the N-substituent based on the amine used. organic-chemistry.org Similarly, Friedel–Crafts cyclization of masked N-isocyanates is another route where the substituent on the nitrogen is established from the outset. acs.org

Beyond N-1 methylation, introducing a wide array of functional groups at other positions of the indazolone ring is essential for creating a library of analogs. This is often accomplished through functionalization of the indazole or indazolone core.

C3-Position Functionalization: The C3 position is a common site for introducing diversity.

Halogenation: The introduction of bromine or iodine at the C3 position using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) is a key step. chim.it These halogenated indazoles serve as versatile intermediates for further modifications.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are extensively used to introduce aryl or heteroaryl groups. This involves reacting a C3-halogenated or borylated indazole with a corresponding boronic acid. mdpi.com

Amination: Copper-catalyzed C3 amination of 2H-indazoles with indazol-3(2H)-ones has been developed to synthesize complex indazole-containing indazolone derivatives. nih.gov

Functionalization of the Benzene Ring: Substituents can be introduced on the benzene portion of the indazolone core. This is typically achieved by starting with an already substituted precursor, such as a substituted 2-bromobenzonitrile or a substituted o-nitrobenzyl alcohol, before the ring-closing step. researchgate.netresearchgate.net

The following table summarizes various functionalization reactions applied to the indazole scaffold, which are foundational for creating derivatives of this compound.

| Position | Reaction Type | Reagents/Catalysts | Functional Group Introduced |

| N-1/N-2 | Alkylation | Alkyl halide, Base (e.g., NaH, Cs₂CO₃) | Alkyl groups |

| N-2 | Arylation (CEL Coupling) | Arylboronic acid, Cu(OAc)₂ | Aryl groups |

| C-3 | Halogenation | NBS, NIS, Br₂ | -Br, -I |

| C-3 | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl groups |

| C-3 | Amination | Indazol-3-one, Cu catalyst | Indazolone moiety |

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic chemistry principles, efforts are being made to develop more environmentally friendly methods for the synthesis of indazoles and their derivatives.

Use of Green Solvents: One approach involves replacing traditional volatile organic solvents with greener alternatives. A one-pot, three-component synthesis of 2H-indazole derivatives has been reported using polyethylene glycol (PEG 300) as a recyclable and benign solvent medium. organic-chemistry.org Another method employs photochemical generation of a reactive intermediate from o-nitrobenzyl alcohols in an aqueous solvent at room temperature to construct indazol-3-ones. organic-chemistry.org

Catalyst-Free or Metal-Free Reactions: Some newer protocols aim to reduce reliance on heavy metal catalysts. A facile synthesis of hydrazides from N-tosylhydrazones proceeds under metal-free conditions, with the resulting products being viable precursors for indazolones. organic-chemistry.org

Electrochemical Methods: A green and sustainable electrochemical approach has been developed for the regioselective C3-H functionalization of 2H-indazoles. This method avoids the use of external chemical oxidants and transition-metal salts, relying on electricity as a clean reagent. organic-chemistry.org

Photochemical Synthesis: A rapid and efficient synthesis of 2-N-substituted indazolone derivatives has been achieved via photochemical cyclization in aqueous media, offering a mild and straightforward protocol for creating the indazolone architecture. researchgate.net

Characterization Techniques for Synthetic Products

The unambiguous identification and characterization of this compound and its analogs are crucial. This is primarily accomplished using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most powerful tools.

NMR spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within the molecule.

¹H NMR: Proton NMR is used to identify the number of different types of protons, their electronic environment, and their proximity to other protons. For a 1-methyl-indazole derivative, the N-CH₃ group typically appears as a sharp singlet in the spectrum. For example, in 3-(4-methoxyphenyl)-1-methyl-1H-indazole, the N-CH₃ signal appears at 4.15 ppm. mdpi.com The aromatic protons on the indazole core and any substituents provide a complex pattern of signals that can be used to confirm the substitution pattern.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the indazol-3-one ring is a particularly diagnostic signal, typically appearing far downfield. In various 1-methyl-3-aryl-1H-indazole derivatives, the N-CH₃ carbon signal is observed around 35-36 ppm. mdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can be a powerful tool for probing the electronic environment of the nitrogen atoms, helping to distinguish between N-1 and N-2 isomers in related heterocyclic systems.

The following table shows representative ¹H and ¹³C NMR chemical shift values for a related 1-methyl-indazole derivative.

| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1-Methyl-3-(naphthalen-1-yl)-1H-indazole mdpi.com | N-CH₃ | 4.20 (s, 3H) | 36.1 |

| Aromatic CH | 7.20 - 8.29 (m) | 110.6 - 142.5 |

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS): This is the most common MS technique reported for the characterization of new indazolone derivatives. It provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This experimental mass can be compared to the calculated mass for the proposed chemical formula to confirm the elemental composition with high confidence. For example, the [M+H]⁺ ion for 1-methyl-3-(pyridin-3-yl)-1H-indazole was observed at m/z 210.29, confirming its molecular formula. mdpi.com The characterization data for numerous methyl 1-aryl-1H-indazole-3-carboxylate derivatives consistently include HRMS values to verify their synthesis. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups present in a molecule by measuring the absorption of infrared radiation. Specific vibrational frequencies correspond to particular bonds and functional groups, offering a molecular fingerprint.

For this compound, one would expect to observe:

C-H stretching vibrations from the methyl group and the aromatic ring, typically in the range of 2850-3100 cm⁻¹.

A strong absorption band for the carbonyl (C=O) group of the indazolone ring, likely appearing between 1680-1720 cm⁻¹.

C=C stretching vibrations of the benzene ring, usually found in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations , which can be observed in the 1200-1350 cm⁻¹ range.

A comprehensive data table for the predicted IR absorption bands is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000-3100 | C-H (Aromatic) |

| Aliphatic C-H Stretch | 2850-2960 | C-H (Methyl) |

| Carbonyl C=O Stretch | 1680-1720 | C=O (Amide) |

| Aromatic C=C Stretch | 1450-1600 | C=C (Aromatic Ring) |

| C-N Stretch | 1200-1350 | C-N |

X-ray Crystallography for Solid-State Structure Elucidation

Direct experimental X-ray crystallographic data for this compound could not be located in the surveyed scientific literature. However, the crystal structure of a closely related derivative, 1-Methyl-1H-indazole-3-carboxylic acid, has been reported and offers valuable structural insights. nih.gov

Studies on 1-Methyl-1H-indazole-3-carboxylic acid reveal a monoclinic crystal system. nih.gov The asymmetric unit of this compound contains two molecules, which form inversion dimers through hydrogen bonding. nih.gov This structural information suggests that this compound may also exhibit intermolecular interactions in its solid state, influencing its packing and crystalline structure. It is also important to consider the possibility of tautomerism, as related indazolinone compounds have been shown to exist in the 3-hydroxy tautomeric form in the solid state.

Below is a table summarizing the crystallographic data for the related compound, 1-Methyl-1H-indazole-3-carboxylic acid. nih.gov

| Parameter | 1-Methyl-1H-indazole-3-carboxylic acid |

| Crystal System | Monoclinic |

| a (Å) | 7.5470 |

| b (Å) | 14.873 |

| c (Å) | 14.924 |

| β (°) | 93.10 |

| Volume (ų) | 1672.7 |

| Z | 8 |

Reactivity and Chemical Transformations of 1 Methyl 1h Indazol 3 2h One

Electrophilic Aromatic Substitution Reactions

The pyrazolone (B3327878) moiety contains an amide-like nitrogen atom (N1), which can donate electron density to the benzene ring through resonance, and a carbonyl group (C3), which withdraws electron density. The net effect is that the pyrazolone ring is generally considered a deactivating group, making electrophilic substitution slower than on benzene itself. However, the resonance donation from the nitrogen directs incoming electrophiles to the ortho (C7) and para (C5) positions relative to the fusion.

Common electrophilic aromatic substitution reactions applicable to the indazolone core include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. Substitution is expected primarily at the C5 and C7 positions. For instance, the nitration of 7-nitro-1H-indazole has been shown to yield 3,7-dinitro-1H-indazole, demonstrating that electrophilic substitution can occur on the indazole nucleus. chim.it

Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Similar to nitration, halogenation is predicted to occur at the C5 and C7 positions.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: While possible, the deactivating nature of the indazolone ring makes Friedel-Crafts alkylation and acylation challenging. These reactions typically require strongly activated aromatic rings.

The precise regioselectivity can be influenced by steric hindrance and the specific reaction conditions employed.

Nucleophilic Reactions

The most significant site for nucleophilic attack on 1-Methyl-1H-indazol-3(2H)-one is the electrophilic carbon atom of the carbonyl group at the C3 position. This reactivity is characteristic of ketones and amides.

A key reaction involves the reduction of the carbonyl group. Hydride reducing agents, such as sodium borohydride (NaBH₄) and the more powerful lithium aluminum hydride (LiAlH₄), can reduce the C3-carbonyl to a hydroxyl group. youtube.comchemistrysteps.com This transformation yields 1-methyl-2,3-dihydro-1H-indazol-3-ol. NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, while LiAlH₄ is a potent reducing agent capable of reducing a wider range of functional groups, including amides and esters. youtube.comyoutube.comreddit.comyoutube.com

Strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to add to the C3-carbonyl, forming a tertiary alcohol after an aqueous workup. This provides a route for introducing various alkyl or aryl substituents at the C3 position.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound primarily centers on the C3-carbonyl group and the heterocyclic ring's stability.

Reduction: As detailed in the nucleophilic reactions section, the C3-carbonyl is readily reduced by hydride reagents.

With Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄): These reagents convert the C3-carbonyl into a secondary alcohol, forming 1-methyl-2,3-dihydro-1H-indazol-3-ol. LiAlH₄ is a stronger reducing agent than NaBH₄ and can reduce the amide linkage under more forcing conditions, potentially leading to ring opening, although reduction to the alcohol is more common. youtube.comreddit.com

Table 1: Reduction of this compound

| Reagent | Product | Functional Group Transformation |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-Methyl-2,3-dihydro-1H-indazol-3-ol | Ketone → Secondary Alcohol |

Oxidation: The this compound ring system is generally stable towards mild oxidizing agents due to the aromatic nature of the fused benzene ring. However, strong oxidizing conditions can lead to the degradation of the molecule. While methods exist for the synthesis of indazoles via oxidative C-H amination, the oxidation of the pre-formed indazolone core is less common. nih.govacs.org Under harsh oxidative conditions (e.g., with potassium permanganate or chromic acid), cleavage of the benzene ring or the pyrazolone ring could occur.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are typically performed on halogenated derivatives, where a halogen atom on the benzene ring (e.g., at C5, C6, or C7) serves as a leaving group. A variety of such precursors, like 6-Bromo-1-methyl-1H-indazol-3(2H)-one, are available for this purpose. glpbio.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. It is widely used to form new C-C bonds, attaching aryl or vinyl groups to the indazolone scaffold.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. chim.it

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for synthesizing N-aryl or N-heteroaryl derivatives of the indazolone.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper co-catalyst, and a base, providing a direct route to alkynylated indazolones.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated Indazolones

| Reaction Name | Coupling Partners | Catalyst/Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Halo-indazolone + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl/Vinyl) |

| Negishi | Halo-indazolone + R-ZnX | Pd or Ni catalyst | C-C (Aryl/Alkyl) |

| Buchwald-Hartwig | Halo-indazolone + R₂NH | Pd catalyst, Base | C-N |

Functionalization at Specific Positions of the Indazolone Ring

The C3 position of this compound is already functionalized with a carbonyl group. Further transformations at this site often involve the reactivity of this group or its corresponding enolate. The hydrogen atom on the N2 nitrogen is acidic and can be removed by a base to form a resonance-stabilized anion, which has nucleophilic character at both the N2 atom and the C3-oxygen atom (an ambident anion).

O-Alkylation/Acylation: The enolate can react with electrophiles like alkyl halides or acyl chlorides. Reaction at the oxygen atom (O-alkylation) results in the formation of a 3-alkoxy-1-methyl-1H-indazole. This pathway competes with N2-alkylation.

Conversion to C3-Halogen: The C3-carbonyl can be converted into a halogen, which is a key transformation for subsequent cross-coupling reactions. Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the C3-oxo group into a 3-chloro-1-methyl-1H-indazole. This derivative is then a versatile substrate for reactions like Suzuki or Stille coupling to introduce new groups at the C3 position.

Since the N1 position is already occupied by a methyl group, functionalization of the nitrogen atoms is directed to the N2 position. The N2 atom is part of an amide-like system and possesses a lone pair of electrons, making it nucleophilic.

N2-Alkylation: The introduction of an alkyl group at the N2 position can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent can influence the outcome, particularly the competition between N-alkylation and O-alkylation. Studies on the alkylation of the parent 1H-indazole scaffold show that N2-alkylation is often favored under kinetic control, while N1-alkylation is the thermodynamically preferred pathway. nih.govwuxibiology.com For the N1-methylated substrate, alkylation will exclusively yield the 1,2-dialkyl-1H-indazol-3(2H)-one product. Selective N2-alkylation of 1H-indazoles has been achieved using alkyl 2,2,2-trichloroacetimidates catalyzed by trifluoromethanesulfonic acid. researchgate.net

N2-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N2-acylated products. This reaction introduces an acyl group onto the N2 nitrogen, forming a 1-methyl-2-acyl-1H-indazol-3(2H)-one.

Table 3: Regioselectivity in the Alkylation of 1H-Indazoles (General Context)

| Condition | Major Product | Control Type |

|---|---|---|

| Basic (e.g., NaH, K₂CO₃) | N1-Alkylated Isomer | Thermodynamic |

Stability and Degradation Pathways

The stability of a chemical compound is a critical parameter, influencing its shelf-life, storage conditions, and potential for transformation under various environmental or physiological conditions. While specific experimental data on the stability and degradation of this compound is not extensively available in the public domain, an understanding of its potential degradation pathways can be inferred from the general chemical properties of the indazolone scaffold and related heterocyclic systems. Forced degradation studies, which intentionally subject a compound to harsh conditions, are typically employed to identify potential degradation products and pathways. nih.govijsdr.org

The inherent stability of the indazolone ring is influenced by its aromatic character and the presence of the lactam functionality. However, like many organic molecules, this compound is likely susceptible to degradation under specific stress conditions, including hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation:

Hydrolysis involves the cleavage of chemical bonds by the addition of water. In the case of this compound, the amide (lactam) bond within the indazolone ring is a potential site for hydrolysis. This reaction is often catalyzed by the presence of acid or base.

Under acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the opening of the pyrazole (B372694) ring. Similarly, under basic conditions, hydroxide ions can directly attack the carbonyl carbon, initiating ring-opening. The stability of the resulting degradation products would depend on the specific reaction conditions.

Oxidative Degradation:

Oxidative degradation involves the reaction of the compound with oxidizing agents. Potential sites for oxidation in this compound include the benzene ring and the nitrogen atoms. The benzene ring can undergo hydroxylation or further oxidation to form quinone-like structures, particularly in the presence of strong oxidizing agents or radical initiators. The nitrogen atoms could potentially be oxidized to N-oxides. The susceptibility to oxidation is a common degradation pathway for many pharmaceutical compounds. mdpi.com

Photodegradation:

Photodegradation occurs when a molecule absorbs light energy, leading to its decomposition. The indazole ring system, being aromatic, absorbs ultraviolet radiation and may be susceptible to photolytic cleavage. nih.gov Photochemical reactions can be complex, leading to a variety of degradation products through mechanisms such as ring cleavage, rearrangement, or dimerization. The specific photoproducts formed would depend on the wavelength of light and the presence of other reactive species. Some indazolone derivatives are synthesized using photochemical methods, which inherently suggests the photoreactivity of this class of compounds. nih.govnih.govorganic-chemistry.org

Thermal Degradation:

Thermal degradation involves the decomposition of a compound at elevated temperatures. The stability of heterocyclic compounds to heat varies widely depending on their structure. For this compound, high temperatures could potentially lead to the cleavage of the weaker bonds in the molecule, such as the N-N bond or the bonds within the lactam ring. The specific degradation pathway would be dependent on the temperature and the presence of other substances.

Plausible Degradation Products:

Based on the general principles of organic chemistry and the known reactivity of related heterocyclic systems, a number of plausible degradation products for this compound can be hypothesized. These are theoretical and would require experimental verification through forced degradation studies and analytical characterization.

Interactive Data Table: Plausible Degradation Products of this compound

| Degradation Product Name | Plausible Formation Condition | Notes |

| 2-Amino-N-methylbenzohydrazide | Acid or Base Hydrolysis | Resulting from the cleavage of the lactam bond in the indazolone ring. |

| (2-(Methylamino)phenyl)hydrazine-1-carbaldehyde | Acid Hydrolysis | Further reaction product following initial ring opening. |

| 1-Methyl-1H-indazole-3,x-diol | Oxidation | Hydroxylation of the benzene ring at various positions. |

| 1-Methyl-1H-indazole-3,x-dione | Oxidation | Further oxidation of hydroxylated products to quinone-like structures. |

| Methyl-nitroso-aniline derivatives | Photolysis/Thermal Degradation | Resulting from cleavage of the N-N bond and subsequent rearrangement. |

| Dimerization Products | Photolysis | Formation of larger molecules through intermolecular reactions upon light exposure. |

It is crucial to emphasize that the degradation pathways and the resulting products outlined above are speculative and based on the general chemical behavior of the indazolone moiety. Definitive identification and characterization of the degradation products of this compound would necessitate comprehensive forced degradation studies coupled with advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govchromatographyonline.com

Advanced Spectroscopic and Computational Studies of 1 Methyl 1h Indazol 3 2h One

Detailed Spectroscopic Analysis and Interpretation

Spectroscopic methods offer a powerful lens through which to probe the molecular structure and electronic environment of 1-Methyl-1H-indazol-3(2H)-one. High-resolution Nuclear Magnetic Resonance (NMR) and electronic spectroscopy, in particular, provide critical data for distinguishing between its possible tautomeric forms and understanding its interaction with electromagnetic radiation.

High-Resolution NMR Studies for Tautomeric Forms (1H vs. 2H)

The existence of this compound in two potential tautomeric forms, the 1H and 2H isomers, necessitates the use of high-resolution NMR spectroscopy to differentiate and characterize them. The distinct electronic environments of the protons and carbon atoms in each tautomer result in unique chemical shifts in their respective ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the chemical shift of the N-methyl group is a key diagnostic indicator. For the 1H tautomer, the methyl group is attached to a nitrogen atom that is part of a more aromatic-like pyrazole (B372694) ring, whereas in the 2H tautomer, the methyl group is on a nitrogen adjacent to a carbonyl group, leading to a different shielding environment. Similarly, the protons on the benzene ring will exhibit subtle but measurable differences in their chemical shifts and coupling constants depending on the tautomeric form.

¹³C NMR spectroscopy provides further definitive evidence for the predominant tautomer. The chemical shift of the carbonyl carbon (C3) is significantly different between the two forms. In the 2H tautomer, this carbon is a clear ketone-like carbonyl, exhibiting a characteristic downfield shift. In contrast, the C3 carbon in the 1H tautomer, while still part of a carbonyl group, experiences a different electronic environment due to the adjacent methylated nitrogen, resulting in a distinct chemical shift. The chemical shifts of the other carbon atoms in the heterocyclic and benzene rings also show variations that aid in the structural assignment. nih.govresearchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Tautomeric Forms of this compound

| Atom | 1H Tautomer (Predicted) | 2H Tautomer (Predicted) |

| ¹H NMR | ||

| N-CH₃ | ~3.5 - 3.8 | ~3.2 - 3.5 |

| H4 | ~7.8 - 8.1 | ~7.7 - 8.0 |

| H5 | ~7.2 - 7.5 | ~7.1 - 7.4 |

| H6 | ~7.4 - 7.7 | ~7.3 - 7.6 |

| H7 | ~7.6 - 7.9 | ~7.5 - 7.8 |

| ¹³C NMR | ||

| N-CH₃ | ~35 - 40 | ~30 - 35 |

| C3 | ~160 - 165 | ~170 - 175 |

| C3a | ~120 - 125 | ~115 - 120 |

| C4 | ~125 - 130 | ~123 - 128 |

| C5 | ~120 - 125 | ~118 - 123 |

| C6 | ~130 - 135 | ~128 - 133 |

| C7 | ~110 - 115 | ~108 - 113 |

| C7a | ~140 - 145 | ~145 - 150 |

Note: These are representative chemical shift ranges based on data for analogous indazole derivatives and are subject to solvent and experimental conditions.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of higher energy and intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic and heterocyclic rings. The n → π* transitions, which are generally weaker, involve the promotion of non-bonding electrons, such as those on the nitrogen and oxygen atoms, to anti-bonding π* orbitals.

The position and intensity of these absorption bands can be influenced by the tautomeric form of the molecule. For instance, the UV-Vis spectra of the closely related 1-methylindazole and 2-methylindazole show distinct differences in their absorption profiles, which can be extrapolated to predict the behavior of the 1H and 2H tautomers of this compound. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima (λmax) for Electronic Transitions in this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | 220 - 280 | High (10,000 - 50,000) |

| n → π | 290 - 350 | Low (100 - 1,000) |

Note: The exact λmax and ε values are dependent on the solvent and the specific tautomeric form present.

Quantum Chemical Calculations and Theoretical Modeling

To complement experimental findings and provide deeper insights into the molecular properties of this compound, quantum chemical calculations and theoretical modeling are indispensable tools. These computational methods allow for the detailed investigation of molecular geometry, electronic structure, energy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the properties of medium-sized organic molecules like this compound. DFT calculations can accurately predict the optimized geometries of the 1H and 2H tautomers, providing detailed information on bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT is employed to analyze the electronic structure of the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity. DFT can also be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 3: Representative DFT-Calculated Parameters for the Tautomers of this compound

| Parameter | 1H Tautomer (Calculated) | 2H Tautomer (Calculated) |

| Optimized Geometry | ||

| C3=O Bond Length (Å) | ~1.22 - 1.24 | ~1.20 - 1.22 |

| N1-C7a Bond Length (Å) | ~1.38 - 1.40 | - |

| N2-C3 Bond Length (Å) | ~1.36 - 1.38 | ~1.39 - 1.41 |

| Electronic Structure | ||

| HOMO Energy (eV) | -6.0 to -6.5 | -6.2 to -6.7 |

| LUMO Energy (eV) | -1.5 to -2.0 | -1.8 to -2.3 |

| HOMO-LUMO Gap (eV) | 4.0 to 4.5 | 4.0 to 4.4 |

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Ab Initio Methods for Energy and Reactivity Predictions

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to predicting the energetic and reactivity properties of this compound. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to calculate the relative energies of the 1H and 2H tautomers with high accuracy. nih.gov This allows for the determination of the thermodynamically more stable tautomer in the gas phase.

Table 4: Illustrative Ab Initio Predicted Energy and Reactivity Descriptors

| Parameter | 1H Tautomer (Predicted) | 2H Tautomer (Predicted) |

| Relative Energy | ||

| ΔE (kcal/mol) | 0.0 (Reference) | +2 to +5 |

| Reactivity Descriptors | ||

| Ionization Potential (eV) | ~8.0 - 8.5 | ~8.2 - 8.7 |

| Electron Affinity (eV) | ~0.5 - 1.0 | ~0.7 - 1.2 |

| Global Hardness (η) | ~3.5 - 4.0 | ~3.4 - 3.9 |

Note: The values presented are representative and can vary based on the level of theory and basis set employed.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of this compound, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of the molecule over time.

For this compound, MD simulations can be used to explore its conformational landscape. This includes the rotation around single bonds, such as the N-CH₃ bond, and the puckering of the heterocyclic ring, if any. By analyzing the simulation trajectory, one can identify the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying the interactions between the solute and solvent molecules. For instance, a simulation in a water box can reveal the formation and dynamics of hydrogen bonds between the carbonyl oxygen or nitrogen atoms of the indazolone ring and surrounding water molecules. This information is crucial for understanding the solvation process and how the solvent influences the tautomeric equilibrium. nih.govresearchgate.net

Table 5: Conceptual Parameters and Outputs of a Molecular Dynamics Simulation of this compound

| Simulation Parameter | Example Value/Description |

| System Setup | |

| Solute | This compound (1H or 2H tautomer) |

| Solvent | Water (e.g., TIP3P model) |

| System Size | ~3000 atoms |

| Simulation Protocol | |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Analysis | |

| Conformational Analysis | Dihedral angle distributions, Root Mean Square Deviation (RMSD) |

| Solvation Structure | Radial distribution functions (RDFs) for solute-solvent interactions |

| Hydrogen Bonding | Analysis of hydrogen bond lifetimes and geometries |

Biological and Pharmaceutical Applications of 1 Methyl 1h Indazol 3 2h One Derivatives

Pharmacological Activities of Indazolone Scaffolds

Indazole derivatives are recognized for their wide array of pharmacological effects. nih.gov The core structure of indazole is a key component in several clinically approved drugs. researchgate.net Research has demonstrated that compounds based on the indazolone framework exhibit significant anticancer, anti-inflammatory, and analgesic properties, making them a subject of intensive investigation in drug discovery. researchgate.netnih.govnih.govdntb.gov.ua

The fight against cancer has been a primary focus for the application of indazole derivatives. nih.govrsc.org Several small molecule anti-cancer drugs approved by the FDA incorporate the indazole scaffold. rsc.org These compounds have shown the ability to inhibit the growth of various cancer cell lines through multiple mechanisms of action. nih.govrsc.org

Derivatives of 1-Methyl-1H-indazol-3(2H)-one have been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. These include lung carcinoma (A549), chronic myeloid leukemia (K562), prostate cancer (PC-3), and liver carcinoma (Hep-G2). nih.govdntb.gov.uabohrium.comnih.gov

One study synthesized a series of 1H-indazole-3-amine derivatives and tested their inhibitory effects. nih.gov Among the synthesized compounds, compound 6o displayed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.govdntb.gov.uabohrium.com Another compound, 5k , showed the best inhibitory effect against Hep-G2 with an IC50 of 3.32 µM. nih.gov In a separate study, a series of 3-(pyrrolopyridin-2-yl)indazole derivatives were evaluated, with compound 93 being the most potent inhibitor against HL60 and HCT116 cell lines, with IC50 values of 8.3 nM and 1.3 nM, respectively. nih.gov

The following table summarizes the anticancer activity of selected indazole derivatives against various cancer cell lines.

| Compound | A549 (IC50 µM) | K562 (IC50 µM) | PC-3 (IC50 µM) | Hep-G2 (IC50 µM) |

| 6o | >50 | 5.15 | >50 | 18.26 |

| 5k | 15.42 | 8.37 | 10.24 | 3.32 |

Data sourced from a study on 1H-indazole-3-amine derivatives. nih.gov

The anticancer effects of indazolone derivatives are attributed to several mechanisms of action. One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. rsc.org For instance, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells, which was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. rsc.org

Furthermore, these derivatives can interfere with the cell cycle, leading to its arrest and preventing cancer cell proliferation. nih.govbohrium.com Compound 6o was observed to affect the cell cycle in a concentration-dependent manner. nih.govbohrium.comnih.gov

Modulation of the p53/MDM2 pathway is another significant mechanism. The p53 protein is a tumor suppressor, and its interaction with MDM2 is a critical point of regulation. Certain indazole derivatives have been shown to inhibit this interaction. nih.govbohrium.com Compound 6o , for example, was confirmed to potentially inhibit Bcl2 family members and the p53/MDM2 pathway. nih.govbohrium.comnih.gov

A crucial aspect of the anticancer activity of indazole derivatives is their ability to act as kinase inhibitors. Kinases are enzymes that play a vital role in cell signaling and are often dysregulated in cancer.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). nih.govnih.gov Indazole-based compounds have been developed as potent FLT3 inhibitors. nih.gov One study reported a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives, with compound 8r showing strong inhibitory activity against FLT3 and its mutants with a nanomolar IC50. nih.gov Another optimized compound, 22f , exhibited potent inhibitory activities against FLT3 and FLT3/D835Y, with IC50 values of 0.941 and 0.199 nM, respectively. nih.gov

Cyclin-dependent kinases (CDKs) are another class of enzymes that are critical for cell cycle progression and are attractive targets for cancer therapy. Certain indazole derivatives have shown inhibitory activity against CDKs.

Beyond their anticancer effects, derivatives of this compound also possess significant anti-inflammatory properties. researchgate.netnih.gov Inflammation is a complex biological response, and chronic inflammation is a known contributor to various diseases.

Research has shown that indazole and its derivatives can inhibit key mediators of inflammation. nih.govresearchgate.net One of the primary mechanisms for their anti-inflammatory action is the inhibition of the cyclooxygenase (COX) enzyme, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that promote inflammation. nih.govresearchgate.net Computational studies have evaluated 1H-indazole analogs as potent anti-inflammatory agents by docking them with the COX-2 enzyme. researchgate.net

In vivo studies have demonstrated the anti-inflammatory effects of these compounds. For example, indazole derivatives have been shown to significantly inhibit carrageenan-induced paw edema in rats in a dose- and time-dependent manner. nih.govresearchgate.net The anti-inflammatory effect of these compounds is also attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as their free radical scavenging activity. nih.govresearchgate.net

The analgesic, or pain-relieving, potential of indazolone derivatives has also been explored. researchgate.netnih.gov Pain management is a critical area of pharmaceutical research, and new, effective analgesics are continually sought.

Studies have demonstrated the antinociceptive activity of indazolone derivatives in various animal models of pain. nih.govacs.orgresearchgate.net For instance, a synthesized indazolone derivative, 1-(4-nitrobenzoyl)-4,6-diphenyl-1,2,4,5-tetrahydroindazol-3-one, showed dose-dependent analgesic effects in the acetic acid-induced writhing test and the hot plate test in mice. nih.govacs.org The antinociceptive activity of some of these compounds is suggested to involve the opioidergic system. nih.govacs.orgresearchgate.net

The table below presents the analgesic activity of an indazolone derivative in the hot plate test.

| Dose (mg/kg) | Latency Time (sec) at 30 min | Latency Time (sec) at 60 min | Latency Time (sec) at 90 min |

| 20 | 5.8 ± 0.4 | 6.2 ± 0.5 | 6.5 ± 0.6 |

| 40 | 7.2 ± 0.3 | 7.8 ± 0.4 | 8.1 ± 0.5 |

| 60 | 9.5 ± 0.2 | 10.1 ± 0.3 | 10.5 ± 0.4 |

Data represents the mean latency time ± S.E.M. for an indazolone derivative in the hot plate analgesia test in mice. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

Indazole derivatives have been investigated for their potential to combat microbial infections, with several studies demonstrating notable antibacterial and antifungal properties.

A series of novel 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that the compounds possessed moderate antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis. However, they exhibited more potent antifungal activity against Candida albicans and Aspergillus niger. Specifically, compounds 4b and 4d in the series showed significant antifungal effects against A. niger and C. albicans, respectively.

Further research into indazole-containing compounds led to the synthesis of 6-bromo-1H-indazole derivatives bearing a 1,2,3-triazole moiety. These hybrid molecules were assessed for their antimicrobial efficacy against various bacterial and fungal strains, with several derivatives showing moderate to good inhibitory activity. This suggests that the combination of the indazole and triazole scaffolds can be a promising strategy for developing new antimicrobial agents.

In another study, novel indazole derivatives were specifically designed as potential inhibitors of the bacterial enzyme DNA gyrase B. mitwpu.edu.ineurekaselect.com Several of the synthesized compounds, particularly those with substitutions at the 5th and 6th positions of the indazole ring, demonstrated significant inhibition of bacterial growth. eurekaselect.com The most active compounds exhibited a Minimum Inhibitory Concentration (MIC) value of 50 µg/mL, indicating their potential for development as antibacterial drugs, especially in cases of bacterial resistance. eurekaselect.com

Table 1: Antifungal Activity of Selected 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| 4a | A. niger | 24 |

| C. albicans | 22 | |

| 4b | A. niger | 26 |

| C. albicans | 23 | |

| 4c | A. niger | 22 |

| C. albicans | 19 | |

| 4d | A. niger | 22 |

| C. albicans | 26 | |

| Fluconazole (Standard) | A. niger | 25 |

| C. albicans | 26 |

Antiviral Activity (e.g., Anti-HIV)

The indazole nucleus is a key component in a variety of synthetic compounds that exhibit a broad range of pharmacological activities, including anti-HIV and anti-influenza properties. nih.govresearchgate.netnih.gov

In the search for new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) were designed and synthesized. nih.gov Many of these compounds displayed moderate to excellent activity against wild-type (WT) HIV-1. Among them, compound 5q was identified as the most potent, with an EC50 value of 6.4 nM and a selectivity index of 2500. nih.gov It also retained significant potency against several common NNRTI-resistant mutant strains, including K103N, Y181C, and E138K. nih.gov

Researchers have also discovered a novel class of indazole-containing compounds that show potent activity against both influenza A and B viruses. nih.gov These agents function by targeting the interaction between the viral polymerase acidic protein (PA) and polymerase basic protein 1 (PB1), a crucial step in viral replication. The most potent compound from this series, compound 24 , exhibited EC50 values in the low micromolar to nanomolar range and was effective in reducing viral titers in a mouse model of influenza infection. nih.gov

Antidiabetic and Antihyperglycemic Properties

Indazole derivatives have emerged as promising candidates for the treatment of type 2 diabetes mellitus through various mechanisms of action.

One approach involves the development of dual-action molecules. A series of indazole derivatives were identified as acting as both angiotensin II type 1 (AT1) receptor antagonists and partial peroxisome proliferator-activated receptor-γ (PPARγ) agonists. nih.govepa.gov PPARγ is a well-established target for antidiabetic drugs. Compound 38 from this series was found to be a potent partial PPARγ agonist with an EC50 of 0.25 µM. nih.govepa.gov Its dual pharmacology was demonstrated to be effective in a preclinical rat model of insulin (B600854) resistance. nih.gov

Another strategy has focused on the antagonism of the glucagon (B607659) receptor. A novel series of indazole-based compounds were designed and synthesized as glucagon receptor antagonists (GRAs). mdpi.com Glucagon is a hormone that raises blood glucose levels, and its inhibition is a therapeutic strategy for managing diabetes. Compound 158 was identified as an orally active GRA that could blunt glucagon-induced glucose elevation in an acute challenge model in mice. It also significantly lowered acute glucose levels in a diabetic mouse model. mdpi.com

Other Biological Activities (e.g., Antiarrhythmic, Antiplatelet, Antispermatogenic)

The structural versatility of the indazole core has led to the exploration of its derivatives for a wide range of other biological activities. nih.gov

Antiplatelet Activity : Certain indazole derivatives have been identified as potent antiplatelet agents. Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3 ) was the lead compound for a series of derivatives developed as non-peptide protease-activated receptor 4 (PAR4) antagonists. PAR4 is a receptor on human platelets that mediates thrombin-induced aggregation. From this series, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate (33 ) showed the most potent inhibitory effect on PAR4-mediated platelet aggregation.